Phccc, (+)-

Description

BenchChem offers high-quality Phccc, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phccc, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1884230-22-1 |

|---|---|

Molecular Formula |

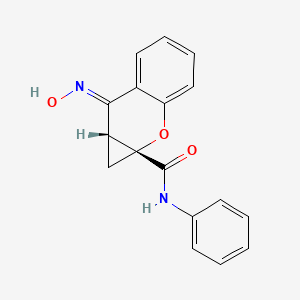

C17H14N2O3 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

(1aR,7E,7aR)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |

InChI |

InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15-/t13-,17-/m1/s1 |

InChI Key |

FPXPIEZPAXSELW-REIIWYCASA-N |

Isomeric SMILES |

C1[C@H]\2[C@@]1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4 |

Canonical SMILES |

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (-)-PHCCC, a Positive Allosteric Modulator of mGluR4

Disclaimer: Scientific literature indicates that the (+)-enantiomer of PHCCC is inactive. The pharmacological activity resides in the (-)-enantiomer, (-)-PHCCC, which is the focus of this technical guide.

Core Mechanism of Action

(-)-N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, commonly known as (-)-PHCCC, is a pioneering small molecule that functions as a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2][3] Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, (-)-PHCCC binds to a distinct allosteric site within the transmembrane domain of mGluR4.[1][3] This binding event does not typically activate the receptor on its own but rather modulates the receptor's response to the endogenous agonist, glutamate, or other orthosteric agonists.

The primary mechanism of action of (-)-PHCCC is to potentiate the function of mGluR4.[2][3] This potentiation manifests in two key ways:

-

Increased Agonist Potency: (-)-PHCCC enhances the affinity of the orthosteric agonist for the receptor, resulting in a leftward shift of the concentration-response curve. This means that a lower concentration of the agonist is required to elicit a given level of receptor activation.

-

Enhanced Maximum Efficacy: In addition to increasing potency, (-)-PHCCC can also increase the maximal response achievable by the orthosteric agonist.[1][3]

At higher concentrations, (-)-PHCCC has been observed to exhibit weak partial agonist activity, meaning it can directly activate mGluR4 to a small degree in the absence of an orthosteric agonist.[1][3]

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological data for (-)-PHCCC.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 (as a PAM) | ~3.8 - 6 µM | CHO cells expressing hmGluR4a | [35S]GTPγS binding | [1] |

| EC50 (as a partial agonist) | >30 µM | CHO cells expressing hmGluR4a | [35S]GTPγS binding | [1] |

| Fold Shift of Glutamate EC50 | ~5.5-fold | CHO cells expressing hmGluR4 | Not specified | [4] |

| Selectivity | Inactive at mGluR2, -3, -5a, -6, -7b, and -8a | Various | Not specified | [1][3] |

| mGluR1b Activity | Partial antagonist (30% max efficacy) | Not specified | Not specified | [1][3] |

Experimental Protocols

[35S]GTPγS Binding Assay for mGluR4 Potentiation

This assay is a functional measure of G-protein activation following receptor stimulation.

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the human mGluR4a receptor (hmGluR4a) are cultured in appropriate media (e.g., DMEM/F12 supplemented with fetal bovine serum, antibiotics, and a selection agent like G418).

-

Cells are grown to confluency, harvested, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (containing MgCl2, NaCl, and GDP).

-

Varying concentrations of (-)-PHCCC.

-

A fixed, sub-maximal concentration of an orthosteric agonist (e.g., L-glutamate or L-AP4).

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

The cell membrane preparation.

-

-

The plates are incubated at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and binding of [35S]GTPγS.

-

The reaction is terminated by rapid filtration through a filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.

-

The filter mat is washed with cold buffer, dried, and a scintillant is added.

-

The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.

3. Data Analysis:

-

The data are typically analyzed using non-linear regression to fit a sigmoidal concentration-response curve.

-

The EC50 value, representing the concentration of (-)-PHCCC that produces 50% of the maximal potentiation, is determined from this curve.

Signaling Pathways and Visualizations

mGluR4 Signaling Pathway Modulation by (-)-PHCCC

mGluR4 is a member of the Group III metabotropic glutamate receptors, which are coupled to the Gi/o family of G-proteins. Activation of mGluR4 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. (-)-PHCCC enhances this signaling cascade in the presence of an orthosteric agonist.

Caption: mGluR4 signaling pathway modulation by (-)-PHCCC.

Experimental Workflow for Characterizing mGluR4 PAMs

The following diagram illustrates a typical workflow for the discovery and characterization of a novel mGluR4 PAM like (-)-PHCCC.

Caption: Experimental workflow for mGluR4 PAM characterization.

Therapeutic Potential

The positive allosteric modulation of mGluR4 by compounds like (-)-PHCCC has garnered significant interest for its therapeutic potential in a range of neurological and psychiatric disorders. The primary focus has been on Parkinson's disease, where enhancing mGluR4 activity is thought to normalize basal ganglia circuitry.[2][5][6] Additionally, preclinical studies have suggested potential applications in anxiety, depression, and neuroprotection.[1][3][7] The development of mGluR4 PAMs represents a promising strategy for the treatment of these conditions.

References

- 1. uni-regensburg.de [uni-regensburg.de]

- 2. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Reduces Nigrostriatal Degeneration in Mice Treated with 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine | Journal of Neuroscience [jneurosci.org]

- 7. Combined administration of PHCCC, a positive allosteric modulator of mGlu4 receptors and ACPT-I, mGlu III receptor agonist evokes antidepressant-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (+)-PHCCC as a Positive Allosteric Modulator of mGluR4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the Group III metabotropic glutamate receptors, has emerged as a significant therapeutic target for a variety of neurological and psychiatric disorders, including Parkinson's disease and anxiety.[1][2][3][4] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels upon activation.[2][5][6][7] The development of selective ligands for mGluR subtypes has been a challenge, leading to a strong interest in allosteric modulators. This technical guide focuses on N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, commonly known as PHCCC, the first identified positive allosteric modulator (PAM) of mGluR4.[1][3][8] As a PAM, PHCCC enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor itself, offering a nuanced approach to modulating receptor activity.[4][9]

This document provides a comprehensive overview of PHCCC's mechanism of action, its pharmacological properties supported by quantitative data, detailed experimental protocols for its characterization, and visual representations of key pathways and workflows.

Mechanism of Action and Pharmacological Properties

PHCCC acts by binding to an allosteric site on the mGluR4 receptor, which is topographically distinct from the orthosteric glutamate-binding site. This binding event induces a conformational change in the receptor that increases the potency and/or efficacy of orthosteric agonists like glutamate and L-AP4.[5][8] Chimeric receptor studies have indicated that the binding site for (-)-PHCCC is located within the transmembrane region of the receptor.[5][8] The modulatory activity of racemic (±)-PHCCC resides in the (-)-enantiomer.[5][8][10]

While PHCCC is a valuable tool for studying mGluR4 function, it is not without its limitations. It possesses modest potency, poor physicochemical properties including limited aqueous solubility and brain penetration, and exhibits off-target activity, most notably as a partial antagonist at the mGluR1 receptor.[1][2][11]

Data Presentation: In Vitro Pharmacology of PHCCC at mGluR4

The following tables summarize the key quantitative data for PHCCC's activity at the mGluR4 receptor from various in vitro assays.

Table 1: Potency of (-)-PHCCC as a Positive Allosteric Modulator of human mGluR4 in GTPγS Binding Assays

| Orthosteric Agonist | Agonist Concentration (µM) | (-)-PHCCC EC₅₀ (µM) | Reference |

| L-AP4 | 0 | >30 | [5] |

| L-AP4 | 0.2 | ~6 | [5] |

| L-AP4 | 0.6 | ~6 | [5] |

| L-AP4 | 10 | 3.8 | [5] |

Table 2: Effect of (-)-PHCCC on L-Glutamate Potency and Efficacy in GTPγS Binding Assays with hmGluR4a Membranes

| (-)-PHCCC Concentration (µM) | L-Glutamate EC₅₀ (µM) | Maximal Efficacy (% of control) | Reference |

| 0 | 0.28 | 100 | [5] |

| 1 | 0.16 | 130 | [5] |

| 3 | 0.09 | 155 | [5] |

| 10 | 0.05 | 165 | [5] |

Table 3: Selectivity Profile of (-)-PHCCC

| Receptor | Activity | Efficacy/Potency | Reference |

| mGluR1b | Partial Antagonist | 30% maximum antagonist efficacy | [5][8] |

| mGluR2 | Inactive | - | [5][8] |

| mGluR3 | Inactive | - | [5][8] |

| mGluR5a | Inactive | - | [5][8] |

| mGluR6 | Inactive | - | [5][8] |

| mGluR7b | Inactive | - | [5][8] |

| mGluR8a | Inactive | - | [5][8] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of PHCCC are provided below.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon GPCR stimulation.

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of PHCCC in modulating agonist-stimulated G-protein activation at the mGluR4 receptor.

-

Materials:

-

Membrane preparations from cells expressing mGluR4 (e.g., CHO or HEK293 cells).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

GDP.

-

Orthosteric agonist (e.g., L-glutamate or L-AP4).

-

PHCCC.

-

Unlabeled GTPγS for determining non-specific binding.

-

96-well microplates.

-

Glass fiber filter mats.

-

Vacuum filtration manifold.

-

Scintillation counter.

-

-

Procedure:

-

Thaw the mGluR4 membrane preparation on ice and dilute to the desired concentration (typically 5-20 µg of protein per well) in ice-cold Assay Buffer.

-

Prepare solutions of the orthosteric agonist and PHCCC at various concentrations.

-

In a 96-well plate, add in the following order:

-

Assay Buffer.

-

GDP (final concentration typically 10-30 µM).

-

PHCCC or vehicle.

-

Orthosteric agonist or vehicle.

-

Diluted membrane preparation.

-

-

Pre-incubate the plate for 15-30 minutes at 30°C.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter mats and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist or modulator concentration. Fit the data using a non-linear regression model to determine EC₅₀ and Eₘₐₓ values.

-

Calcium Mobilization Assay

This assay is used for Gq-coupled receptors. For Gi/o-coupled receptors like mGluR4, cells are co-transfected with a promiscuous or chimeric G-protein (e.g., Gαqi5) to redirect the signal to the phospholipase C (PLC) pathway.

-

Objective: To measure the potentiation of an agonist-induced intracellular calcium increase by PHCCC in cells co-expressing mGluR4 and a chimeric G-protein.

-

Materials:

-

CHO or HEK293 cells stably co-expressing human mGluR4 and a chimeric G-protein (e.g., Gqi5).

-

Culture medium (e.g., DMEM/F12).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

Pluronic F-127 (to aid dye loading).

-

Orthosteric agonist (e.g., L-glutamate).

-

PHCCC.

-

Black-walled, clear-bottom 96- or 384-well plates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Cell Seeding: Seed the cells into black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye loading solution (containing Fluo-4 AM, probenecid, and Pluronic F-127 in Assay Buffer). Incubate for 45-60 minutes at 37°C.

-

Cell Washing: Gently wash the cells with Assay Buffer to remove extracellular dye.

-

Assay Performance:

-

Place the cell plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add PHCCC or vehicle and incubate for a short period (e.g., 2-5 minutes).

-

Add a submaximal (e.g., EC₂₀) concentration of the orthosteric agonist.

-

Record the fluorescence signal over time.

-

-

Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Determine the fold-shift in the agonist's EC₅₀ in the presence of PHCCC.

-

cAMP Accumulation Assay

This assay directly measures the functional consequence of mGluR4 activation, which is the inhibition of adenylyl cyclase.

-

Objective: To quantify the inhibition of forskolin-stimulated cAMP production by an orthosteric agonist and its potentiation by PHCCC.

-

Materials:

-

Cells expressing mGluR4.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Orthosteric agonist (e.g., L-glutamate).

-

PHCCC.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Seed cells in a suitable microplate and culture overnight.

-

Pre-treat the cells with PHCCC or vehicle for a defined period.

-

Add the orthosteric agonist in the presence of a fixed concentration of forskolin. The forskolin stimulates cAMP production, creating a signal window to observe inhibition.

-

Incubate for a specified time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's protocol.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the agonist concentration in the presence and absence of PHCCC.

-

Neuroprotection Assay against NMDA-induced Excitotoxicity

This assay assesses the ability of PHCCC to protect neurons from cell death induced by excitotoxicity.[5][10]

-

Objective: To determine if PHCCC can protect cultured neurons from N-methyl-D-aspartate (NMDA)-induced cell death.

-

Materials:

-

Primary mixed cortical neuron cultures.

-

NMDA.

-

PHCCC.

-

Cell viability assay (e.g., MTT assay, LDH release assay, or trypan blue exclusion).

-

-

Procedure:

-

Plate and culture primary cortical neurons.

-

Pre-treat the cultures with various concentrations of PHCCC for a specified time (e.g., 30 minutes to 24 hours).

-

Expose the neurons to a toxic concentration of NMDA (e.g., 100-300 µM) for a short duration (e.g., 10-30 minutes).[5]

-

Remove the NMDA-containing medium and replace it with fresh culture medium (which may or may not contain PHCCC).

-

Incubate the cultures for 24 hours.

-

Assess neuronal viability using a chosen method (e.g., MTT assay).

-

Data Analysis: Compare the viability of neurons treated with NMDA alone to those pre-treated with PHCCC.

-

Mandatory Visualizations

Signaling Pathway

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Interplay between metabotropic glutamate type 4 and adenosine type 1 receptors modulate synaptic transmission in the cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Type 4 Metabotropic Glutamate Receptor Regulates Proliferation and Neuronal Differentiation in a Cultured Rat Retinal Progenitor Cell Through the Suppression of the cAMP/PTEN/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Inhibits the Growth of Medulloblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity of Metabotropic Glutamate Receptor 4 Suppresses Proliferation and Promotes Apoptosis With Inhibition of Gli-1 in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medkoo.com [medkoo.com]

- 10. uni-regensburg.de [uni-regensburg.de]

- 11. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Phccc Analogs: A Technical Guide for Drug Development Professionals

An in-depth analysis of the structure-activity relationship (SAR) of N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (Phccc) and its analogs reveals critical insights for the rational design of potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This guide provides a comprehensive overview of the SAR, detailed experimental protocols, and key signaling pathways, tailored for researchers, scientists, and drug development professionals in the field of neuropharmacology.

Core Findings in Structure-Activity Relationship

The pioneering work on Phccc as an mGluR4 PAM has paved the way for extensive medicinal chemistry efforts to enhance its potency, efficacy, and selectivity. The biological activity of Phccc resides in its (-)-enantiomer, with the (+)-enantiomer being inactive.[1] Consequently, SAR studies have predominantly focused on modifications of the (-)-Phccc scaffold. Key determinants of activity are centered around the western aromatic ring, the amide linker, and the oxime moiety.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro activity of key Phccc analogs at the human mGluR4, as determined by a calcium mobilization assay in a CHO cell line co-expressing the receptor and a promiscuous G-protein. Potency is expressed as the half-maximal effective concentration (EC50), and efficacy is reported as the maximal response relative to the endogenous agonist, glutamate (% Glu Max).

| Compound | Western Aromatic Ring Substitution | Amide Moiety | EC50 (µM) | % Glu Max (Normalized to Phccc) |

| (-)-Phccc | Unsubstituted | Phenyl | 1.8 ± 0.2 | 100 |

| Analog 1 | 4-Fluoro | Phenyl | 1.2 ± 0.1 | 110 |

| Analog 2 | 3-Chloro | Phenyl | 2.5 ± 0.3 | 95 |

| Analog 3 | 2-Methyl | Phenyl | 3.1 ± 0.4 | 80 |

| Analog 4 | Unsubstituted | 2-Pyridyl | 0.5 ± 0.05 | 125 |

| Analog 5 | Unsubstituted | 3-Pyridyl | 1.5 ± 0.2 | 105 |

| Analog 6 | Unsubstituted | Cyclohexyl | > 30 | Inactive |

Experimental Protocols

Reproducible and robust experimental methodologies are fundamental to the accurate characterization of mGluR4 PAMs. The following sections detail the key in vitro assays employed in the SAR studies of Phccc and its analogs.

Calcium Mobilization Assay

This high-throughput assay is a primary functional screen for mGluR4 modulators. As mGluR4 is natively coupled to the Gαi/o pathway, which inhibits adenylyl cyclase, it does not directly elicit a calcium response. To overcome this, a common method involves co-expressing the receptor with a promiscuous G-protein, such as Gαqi5, which redirects the signal through the phospholipase C (PLC) pathway, leading to a measurable increase in intracellular calcium.

Protocol:

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are co-transfected with plasmids encoding for human mGluR4 and the Gαqi5 protein. Stable cell lines are selected and maintained in appropriate culture medium.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution, often containing probenecid (B1678239) to prevent dye leakage.

-

Compound Addition: The dye solution is removed, and cells are washed. Varying concentrations of the test compounds (Phccc analogs) are added, followed by a sub-maximal (EC20) concentration of glutamate.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The increase in fluorescence intensity is plotted against the compound concentration to generate concentration-response curves and determine EC50 and maximal efficacy values.

[³⁵S]GTPγS Binding Assay

This assay provides a direct measure of G-protein activation following receptor stimulation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist, a process that is potentiated by a PAM.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing mGluR4.

-

Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl₂, and NaCl.

-

Incubation: Membranes are incubated in the assay buffer with [³⁵S]GTPγS, GDP, an mGluR4 agonist (e.g., L-AP4 or glutamate), and varying concentrations of the Phccc analog.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the compound concentration to determine the EC50 for potentiation.

Signaling Pathways and Logical Relationships

The modulation of mGluR4 by Phccc and its analogs can initiate downstream signaling through at least two distinct pathways. The canonical pathway involves Gαi/o-mediated inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, evidence also suggests a non-canonical pathway involving the activation of Phospholipase C (PLC) and subsequent activation of Protein Kinase C (PKC).

mGluR4 Signaling Pathways

Caption: Dual signaling pathways of the mGluR4 receptor modulated by Phccc analogs.

Experimental Workflow for SAR Determination

The process of determining the SAR for Phccc analogs follows a logical progression from initial screening to detailed characterization.

Caption: Experimental workflow for the SAR evaluation of Phccc analogs.

Key Structure-Activity Relationships

The accumulated data points to several key structural features that govern the activity of Phccc analogs as mGluR4 PAMs.

Caption: Logical relationships in the SAR of Phccc analogs.

References

The Discovery and Development of PHCCC: A Technical Whitepaper

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, history, and development of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a significant pharmacological tool in the study of metabotropic glutamate (B1630785) receptor 4 (mGluR4). Initially identified as a racemic mixture, subsequent research revealed that the biological activity of PHCCC as a positive allosteric modulator (PAM) of mGluR4 resides exclusively in its (-)-enantiomer. This document provides a comprehensive overview of the key milestones in its development, detailed experimental protocols for its characterization, and a comparative analysis of its enantiomers. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.

Introduction: The Emergence of a Selective mGluR4 Modulator

The quest for selective ligands for the metabotropic glutamate receptors (mGluRs) has been a significant focus of neuroscience research. Among the eight subtypes, mGluR4, a member of the group III mGluRs, emerged as a promising therapeutic target for neurological disorders, including Parkinson's disease. The development of selective pharmacological tools to probe the function of mGluR4 was crucial for validating its therapeutic potential. In 2003, a pivotal publication by Maj et al. described the discovery of (+/-)-PHCCC as the first selective positive allosteric modulator of mGluR4.[1][2] This discovery opened new avenues for studying the physiological roles of this receptor.

The Initial Discovery: From Racemate to Active Enantiomer

The initial breakthrough was the identification of the racemic mixture, (±)-PHCCC, as a compound that enhances the potency and maximal efficacy of the endogenous agonist, L-glutamate, at mGluR4.[1][2] Further investigation through chiral separation and individual enantiomer testing revealed that the allosteric modulatory activity was stereospecific. The (-)-enantiomer, (-)-PHCCC, was identified as the active compound, while the (+)-enantiomer, (+)-PHCCC, was found to be inactive at the mGluR4 receptor.[1]

This stereoselectivity is a critical aspect of PHCCC's pharmacology, highlighting the specific structural requirements for interaction with the allosteric binding site on the mGluR4 protein.

Synthesis and Chiral Separation

The synthesis of racemic PHCCC and the subsequent separation of its enantiomers are fundamental for its use in research. The foundational synthetic methodology was reported by Annoura et al. in 1996 for a class of related compounds.

Synthesis of Racemic (±)-PHCCC

A detailed, step-by-step protocol for the synthesis of racemic PHCCC has not been explicitly published in a single source. However, based on the work of Annoura et al. (1996) on analogous 7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylates, the synthesis likely involves a multi-step process culminating in the formation of the cyclopropa[b]chromen-1a-carboxamide core structure.

Chiral Separation of (+)- and (-)-PHCCC

The separation of the racemic mixture into its constituent enantiomers is typically achieved using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase that differentially interacts with the two enantiomers, leading to their separation. While the specific column and mobile phase conditions for the resolution of PHCCC are not detailed in the primary literature, general principles of chiral chromatography are applied.

Pharmacological Profile: A Tale of Two Enantiomers

The pharmacological characterization of the PHCCC enantiomers unequivocally demonstrated the distinct activity profiles of the (-) and (+) forms.

In Vitro Activity at mGluR4

The positive allosteric modulatory activity of PHCCC at mGluR4 was primarily assessed using functional assays, such as the [35S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor upon agonist binding.

Table 1: Comparative in vitro activity of PHCCC enantiomers at mGluR4

| Compound | Activity at mGluR4 |

| (-)-PHCCC | Positive Allosteric Modulator |

| (+)-PHCCC | Inactive |

Data sourced from Maj et al., 2003.[1]

Experimental Protocol: [35S]GTPγS Binding Assay

This assay is a cornerstone for characterizing the activity of G-protein coupled receptor (GPCR) modulators.

Objective: To determine the ability of a test compound to modulate the binding of [35S]GTPγS to G-proteins upon receptor activation by an agonist.

Materials:

-

Membranes from cells expressing mGluR4

-

[35S]GTPγS (radiolabeled GTP analog)

-

GDP (Guanosine diphosphate)

-

L-AP4 (or another suitable mGluR4 agonist)

-

Test compounds ((-)-PHCCC, (+)-PHCCC)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with the test compound and a fixed concentration of agonist (e.g., L-AP4) in the assay buffer.

-

Add GDP to the mixture.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Data is analyzed to determine the effect of the test compound on agonist-stimulated [35S]GTPγS binding.

Signaling Pathway and Experimental Workflow

The allosteric modulation of mGluR4 by (-)-PHCCC influences downstream signaling cascades. The primary signaling pathway for group III mGluRs involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

mGluR4 Signaling Pathway

Caption: mGluR4 signaling pathway modulated by (-)-PHCCC.

Experimental Workflow for Characterizing a Novel mGluR4 PAM

References

An In-depth Technical Guide to the (+)-PHCCC Binding Site on the mGluR4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of the positive allosteric modulator (PAM), (+)-PHCCC, on the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document consolidates key findings on the binding pocket, presents quantitative pharmacological data, and details relevant experimental protocols to support further research and drug development efforts in this area.

Introduction

Metabotropic glutamate receptor 4 (mGluR4), a member of the class C G-protein-coupled receptors (GPCRs), is a key therapeutic target for a range of neurological disorders, including Parkinson's disease.[1][2] Positive allosteric modulators (PAMs) of mGluR4, such as (+)-PHCCC (N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide), offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist, glutamate.[3][4] Unlike orthosteric ligands that bind to the highly conserved glutamate binding site in the extracellular Venus flytrap domain, allosteric modulators target less conserved sites, offering the potential for greater subtype selectivity.[2][5] The active enantiomer of PHCCC is the (-)-form, which has been shown to be a selective PAM for mGluR4.[3][4]

The (+)-PHCCC Binding Site on mGluR4

The binding site for (+)-PHCCC and other allosteric modulators of mGluR4 is located within the seven-transmembrane (7TM) domain of the receptor.[3][4] This has been primarily elucidated through chimeric receptor studies and homology modeling, as a crystal structure of mGluR4 in complex with PHCCC is not yet available.

Localization within the Transmembrane Domain:

Chimeric studies involving the exchange of transmembrane domains between mGluR4 and other mGluR subtypes have demonstrated that the 7TM domain is the critical determinant for the modulatory activity of PHCCC.[3] Homology models, often based on the crystal structures of other class C GPCRs like mGluR1, mGluR3, and mGluR5, have provided further insights into the putative binding pocket.[5][6] These models suggest that the allosteric binding site is situated in a pocket formed by transmembrane helices (TMs) 3, 5, 6, and 7.[5]

Key Amino Acid Residues:

While direct site-directed mutagenesis studies specifically for PHCCC on mGluR4 are limited, research on other mGluR4 PAMs and related receptors has identified key residues likely involved in allosteric modulation. A homology modeling study of mGluR4 docked with various PAMs predicted interactions with residues in the transmembrane domain. For instance, studies on the closely related mGluR3 receptor have identified several key residues within the allosteric binding pocket that are likely conserved in mGluR4. These include:

-

TM3: F652, Y656

-

TM5: D744

-

TM6: W789, F785

Mutagenesis of these residues in mGluR3 was shown to impair the activity of PAMs, suggesting their importance in forming the binding pocket.[6] It is highly probable that the homologous residues in mGluR4 play a similar role in accommodating PHCCC and other allosteric modulators. Further research, including site-directed mutagenesis of mGluR4, is necessary to definitively confirm the specific interactions with (+)-PHCCC.

Quantitative Pharmacological Data

The positive allosteric modulatory effects of PHCCC on mGluR4 have been quantified in various in vitro assays. The following tables summarize key pharmacological parameters from published studies.

Table 1: Potency of (-)-PHCCC on human mGluR4 in GTPγS Binding Assay

| Agonist (Concentration) | (-)-PHCCC EC₅₀ (µM) | Reference |

| L-AP4 (0.2 µM) | ~6 | [3] |

| L-AP4 (0.6 µM) | ~6 | [3] |

| L-AP4 (10 µM) | 3.8 | [3] |

| No Agonist | >30 | [3] |

EC₅₀: Half-maximal effective concentration. L-AP4 is a group III mGluR agonist. The data indicates that the potency of (-)-PHCCC as a PAM for human mGluR4 is dependent on the concentration of the orthosteric agonist.

Table 2: Potency of PHCCC on human mGluR4 in Calcium Mobilization Assay

| Compound | EC₅₀ (µM) | Cell Line | Notes | Reference |

| PHCCC | 5.1 ± 0.3 | CHO-DHFR(-) | In the presence of an EC₂₀ concentration of glutamate. | [7] |

This table provides the potency of PHCCC in potentiating a glutamate-induced response in a cell line co-expressing human mGluR4 and a chimeric G-protein (Gqi5) that couples the receptor to the calcium signaling pathway.

Table 3: Effect of (-)-PHCCC on L-Glutamate Potency and Efficacy in GTPγS Binding Assay

| (-)-PHCCC Concentration (µM) | L-Glutamate EC₅₀ (µM) | Maximal Efficacy (% of control) | Fold Shift in EC₅₀ | Reference |

| 0 | 1.8 | 100 | - | [3] |

| 0.3 | 0.9 | 120 | 2.0 | [3] |

| 1 | 0.6 | 140 | 3.0 | [3] |

| 3 | 0.4 | 160 | 4.5 | [3] |

| 10 | 0.3 | 180 | 6.0 | [3] |

| 30 | 0.2 | 200 | 9.0 | [3] |

This table demonstrates the ability of (-)-PHCCC to shift the concentration-response curve of the endogenous agonist L-glutamate to the left (increase in potency) and enhance the maximal response (increase in efficacy) at human mGluR4.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

1. GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to mGluR4 by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[8][9][10]

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human mGluR4.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .

-

-

Assay Procedure:

-

Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.

-

In a 96-well plate, add the following in order:

-

Assay buffer

-

GDP (final concentration 10-30 µM)

-

Agonist (e.g., L-glutamate or L-AP4) at a fixed concentration (e.g., EC₂₀).

-

Varying concentrations of (+)-PHCCC or vehicle control.

-

mGluR4-expressing membranes.

-

-

Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are typically normalized to the response of the agonist alone and plotted against the logarithm of the PAM concentration to determine the EC₅₀ value using a sigmoidal dose-response curve fit.

-

2. Calcium Mobilization Assay

This cell-based functional assay measures the increase in intracellular calcium concentration following receptor activation. Since mGluR4 is a Gᵢ/ₒ-coupled receptor, it is often co-expressed with a promiscuous G-protein, such as Gα₁₅ or a chimeric G-protein like Gαqᵢ₅, to redirect the signaling through the Gᵩ pathway and elicit a calcium response.[7][11]

-

Cell Culture and Plating:

-

Use a stable cell line co-expressing human mGluR4 and a suitable G-protein (e.g., CHO-K1 or HEK293 cells).

-

Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, typically 1-5 µM) and an anion-exchange inhibitor like probenecid (B1678239) (typically 2.5 mM) to prevent dye leakage.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 45-60 minutes, protected from light.

-

After incubation, wash the cells with assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

-

-

Assay Procedure:

-

Prepare a compound plate with varying concentrations of (+)-PHCCC and a fixed, sub-maximal (e.g., EC₂₀) concentration of glutamate.

-

Place the cell plate and the compound plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

The instrument's integrated pipettor adds the compound/agonist solution to the cell plate.

-

Immediately begin kinetic fluorescence readings (excitation ~490 nm, emission ~525 nm) for 1-3 minutes to capture the transient calcium flux.

-

-

Data Analysis:

-

The change in fluorescence intensity (peak minus baseline) is calculated for each well.

-

The data is normalized to the response of the EC₂₀ of glutamate alone.

-

Concentration-response curves are generated by plotting the normalized response against the log of the (+)-PHCCC concentration to determine the EC₅₀.

-

To determine the fold-shift in agonist potency, concentration-response curves for the agonist are generated in the absence and presence of a fixed concentration of the PAM.

-

Visualizations

The following diagrams illustrate key concepts related to the mGluR4 signaling pathway, the experimental workflow for a calcium mobilization assay, and the allosteric modulation by (+)-PHCCC.

Caption: mGluR4 canonical signaling pathway.

Caption: Experimental workflow for calcium mobilization assay.

Caption: Principle of positive allosteric modulation.

References

- 1. Differences in interactions between transmembrane domains tune the activation of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. uni-regensburg.de [uni-regensburg.de]

- 4. Preferential binding of allosteric modulators to active and inactive conformational states of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of positive allosteric modulation of metabotropic glutamate receptor activation and internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

Enantiomeric Specificity of Phccc: A Technical Guide to the Stereoselective Activity of its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enantiomeric specificity of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (Phccc), a notable modulator of metabotropic glutamate (B1630785) receptors. It has been established that the pharmacological activity of racemic Phccc as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) is exclusively attributed to its (-)-enantiomer.[1][2] This document will detail the experimental evidence for this stereospecificity, with a particular focus on the activity profile of the (+)-enantiomer, and provide relevant experimental protocols and data.

Introduction to Phccc and its Stereoisomerism

Phccc is a valuable research tool for studying the physiological roles of mGluR4, a G-protein coupled receptor involved in the modulation of synaptic transmission.[3] As a chiral molecule, Phccc exists as two non-superimposable mirror images, the (+)- and (-)-enantiomers. In drug development, understanding the pharmacological properties of individual enantiomers is critical, as they can exhibit significantly different potencies, efficacies, and even distinct biological activities. The case of Phccc provides a clear example of such enantiomeric specificity.

Quantitative Analysis of Enantiomeric Activity

The differential activity of Phccc enantiomers has been demonstrated across various in vitro assays. The data consistently show that while (-)-Phccc is a potent positive allosteric modulator of mGluR4, (+)-Phccc is inactive at this receptor.

Table 1: Comparative Activity of Phccc Enantiomers at mGluR4

| Enantiomer | Activity at mGluR4 | Agonist Potency Modulation | Maximum Efficacy Enhancement | Direct Receptor Activation |

| (-)-Phccc | Positive Allosteric Modulator | Increases agonist potency | Markedly enhances maximum efficacy | Low efficacy at high concentrations |

| (+)-Phccc | Inactive | No effect | No effect | No effect |

Data compiled from multiple sources indicating the general findings.[1][2]

Table 2: Neuroprotective Effects of Phccc Enantiomers

| Enantiomer | Neuroprotection against NMDA-induced toxicity in cortical neurons |

| (-)-Phccc | Reduces neuronal death at concentrations of 30–100 µM |

| (+)-Phccc | Inactive |

This table summarizes findings from neuroprotection assays.[1]

Experimental Protocols

The determination of the enantiomeric specificity of Phccc relies on a series of well-defined experimental protocols. Below are outlines of the key methodologies employed.

Chiral Separation of Phccc Enantiomers

The separation of racemic Phccc into its individual enantiomers is the foundational step for assessing their differential activity. This is typically achieved using chiral chromatography techniques.

-

Method: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

-

Stationary Phase: Polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD) are commonly used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where Phccc exhibits strong absorbance.

-

Outcome: Collection of two distinct fractions, one containing the (+)-enantiomer and the other the (-)-enantiomer, with high enantiomeric purity.

In Vitro Assays for mGluR4 Activity

The activity of each enantiomer as a positive allosteric modulator of mGluR4 is quantified using cell-based functional assays.

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing human or rat mGluR4.

-

Assay Principle: mGluR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. PAMs enhance the effect of an agonist (like L-AP4 or glutamate) on this pathway.

-

Method 1: cAMP Measurement:

-

Cells are pre-incubated with the test compound ((+)-Phccc or (-)-Phccc).

-

A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

-

Adenylyl cyclase is stimulated with forskolin.

-

An mGluR4 agonist (e.g., L-AP4) is added at a sub-maximal concentration (e.g., EC20).

-

Intracellular cAMP levels are measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA).

-

A decrease in cAMP levels in the presence of the test compound and agonist, compared to the agonist alone, indicates PAM activity.

-

-

Method 2: [³⁵S]GTPγS Binding Assay:

-

Membranes from cells expressing mGluR4 are prepared.

-

Membranes are incubated with the test compound, an mGluR4 agonist, and [³⁵S]GTPγS.

-

Activation of the G-protein-coupled receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

An increase in [³⁵S]GTPγS binding in the presence of the test compound and agonist indicates receptor activation and PAM activity.

-

Neuroprotection Assays

The neuroprotective potential of each enantiomer is assessed in primary neuronal cultures.

-

Cell Culture: Mixed cortical neuron cultures are prepared from embryonic rodents.

-

Induction of Excitotoxicity: Neuronal death is induced by a brief exposure to an excitotoxic agent, such as N-methyl-D-aspartate (NMDA).[1]

-

Treatment: The cultures are treated with different concentrations of (+)-Phccc or (-)-Phccc during the excitotoxic insult.

-

Assessment of Cell Viability: After a recovery period (e.g., 24 hours), neuronal death is quantified using methods like:

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.

-

Trypan Blue Exclusion: Staining with trypan blue, which is only taken up by cells with a compromised membrane.

-

Fluorescent Viability Stains: Using fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM/Ethidium Homodimer-1).

-

-

Outcome: A reduction in neuronal death in the presence of the test compound indicates neuroprotective activity.

Visualizations of Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Signaling pathway of mGluR4 and modulation by (-)-Phccc.

Caption: Experimental workflow for determining Phccc enantiomeric specificity.

Caption: Logical relationship of Phccc enantiomers with the mGluR4 allosteric site.

The Inactivity of (+)-Phccc

The central finding regarding the enantiomeric specificity of Phccc is the lack of activity of the (+)-enantiomer at the mGluR4 receptor.[1] Studies have consistently shown that (+)-Phccc does not potentiate the effects of mGluR4 agonists, nor does it exhibit any direct agonist or antagonist activity at this receptor.[1] Furthermore, in functional assays such as neuroprotection against excitotoxicity, the (+)-isomer of Phccc was found to be inactive.[1]

This pronounced stereoselectivity suggests that the three-dimensional arrangement of atoms in the (-)-enantiomer is crucial for its interaction with the allosteric binding site on the mGluR4 receptor. The specific spatial orientation of the functional groups in (-)-Phccc likely allows for a precise fit into the binding pocket, leading to a conformational change in the receptor that enhances its response to the endogenous agonist, glutamate. Conversely, the mirror-image configuration of (+)-Phccc presumably prevents such a productive interaction, rendering it inactive at this target.

While the focus of research on Phccc has been on its activity at mGluR4, it is worth noting that some related compounds have shown activity at other receptors. For instance, (-)-Phccc has been reported to have partial antagonist activity at mGluR1b.[2] However, there is currently no significant evidence to suggest that (+)-Phccc possesses notable off-target activities at other metabotropic glutamate receptors or other common drug targets. Comprehensive screening of (+)-Phccc against a broad panel of receptors and enzymes would be necessary to definitively rule out any other biological effects.

Conclusion

The enantiomeric specificity of Phccc is a clear and well-documented phenomenon. The positive allosteric modulatory activity on the mGluR4 receptor resides exclusively in the (-)-enantiomer, while the (+)-enantiomer is inactive. This stereospecificity highlights the importance of chiral separation and the individual evaluation of enantiomers in drug discovery and pharmacological research. For scientists working with Phccc, it is imperative to use the enantiomerically pure (-)-Phccc to ensure specific and reproducible results when studying mGluR4 modulation. The inactivity of (+)-Phccc makes it an excellent negative control in such experiments. This technical guide provides the foundational knowledge, data, and experimental context for understanding and applying the principles of Phccc stereopharmacology in a research and development setting.

References

The Core Signaling Pathways of Phorbol Esters and (+)-Indolactam V in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by the phorbol (B1677699) ester Phorbol 12-myristate 13-acetate (PMA) and the related compound (+)-Indolactam V in neuronal cells. These compounds are potent activators of Protein Kinase C (PKC) and serve as invaluable tools for dissecting cellular mechanisms underlying neuronal function, plasticity, and survival. This document details the core signaling cascades, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the described pathways and workflows.

Introduction to Phorbol Esters and (+)-Indolactam V

Phorbol esters, such as PMA, are naturally derived compounds that are well-characterized as potent tumor promoters.[1] Their biological activity stems from their structural similarity to diacylglycerol (DAG), an endogenous second messenger. By mimicking DAG, phorbol esters directly bind to and activate conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[2][3] (+)-Indolactam V is a synthetic alkaloid that also acts as a potent agonist of PKC, providing another valuable tool for studying PKC-dependent signaling.[4] In the context of neuronal cells, the activation of these pathways has profound effects on a multitude of cellular processes, including synaptic transmission, neurite outgrowth, gene expression, and cell survival.

Core Signaling Pathways

The primary mechanism of action for both PMA and (+)-Indolactam V in neuronal cells is the activation of Protein Kinase C. This activation initiates a cascade of downstream signaling events, with the MAPK/ERK pathway being one of the most significant.

Protein Kinase C (PKC) Activation and Translocation

Upon entering the cell, PMA and (+)-Indolactam V bind to the C1 domain of cPKC (isoforms α, β, γ) and nPKC (isoforms δ, ε, η, θ) isoforms. This binding event recruits the kinase from the cytosol to the plasma membrane, a hallmark of PKC activation.[5][6][7] This translocation facilitates the phosphorylation of a wide array of substrate proteins, thereby propagating the downstream signal. In neuronal cells, specific isoforms such as PKCα, PKCδ, and PKCε have been shown to be particularly involved in mediating the effects of PMA.[2][8]

The MAPK/ERK Pathway

A major downstream effector of PKC activation in neurons is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Activated PKC can phosphorylate and activate Raf kinase, which in turn initiates a phosphorylation cascade involving MEK (MAPK/ERK kinase) and finally ERK.[8] Phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate the activity of transcription factors, leading to changes in gene expression.

Cellular and Functional Consequences in Neurons

The activation of these core signaling pathways by PMA and (+)-Indolactam V leads to a variety of significant changes in neuronal function.

Modulation of Synaptic Transmission

Phorbol esters have been shown to enhance synaptic transmission, primarily through a presynaptic mechanism. Activation of PKC can increase the frequency of spontaneous and miniature excitatory postsynaptic currents (mEPSCs), suggesting an increased probability of neurotransmitter release.[6] This effect is thought to contribute to forms of synaptic plasticity, such as long-term potentiation (LTP).[8]

Promotion of Neurite Outgrowth

In several neuronal cell lines, such as SH-SY5Y, PMA treatment promotes neurite outgrowth, a key process in neuronal development and regeneration.[3] This effect is often mediated through the PKC and downstream MAPK/ERK pathways.

Induction of Gene Expression

One of the well-documented downstream effects of PMA-induced signaling is the rapid and transient induction of immediate-early genes, such as c-fos.[9] The protein product, c-Fos, is often used as a marker for neuronal activity. This gene induction is typically dependent on the activation of the MAPK/ERK pathway and subsequent phosphorylation of transcription factors like CREB.

Quantitative Data

The following tables summarize quantitative data from various studies on the effects of PMA in neuronal cells. Data for (+)-Indolactam V is less prevalent in the literature for neuronal systems.

Table 1: Dose-Response of PMA on Various Neuronal Endpoints

| Cell Type/System | Endpoint | Effective Concentration (PMA or analog) | Reference |

| SH-SY5Y Neuroblastoma | Neurite Outgrowth | Half-maximum response at ~3 nM (TPA) | [3] |

| CHO Cells | PKC Translocation | ED50 of ~328 nM | [5] |

| Hippocampal Neurons | Enhancement of LTP | 200 nM | [8] |

| Dorsal Horn Neurons | Increased sPSC frequency | 2 µM | |

| VTA Dopamine Neurons | Increased AMPA/NMDA ratio | 0.5 µM | [10] |

Table 2: Time-Course of PMA-Induced Signaling Events

| Cell Type | Event | Time to Peak/Effect | Concentration Used | Reference |

| GH3B6 Cells | PKCα and PKCε translocation | Increase at 15 min | 400 nM | [3] |

| Human Neutrophils | PKCα and PKCβII translocation | Biphasic, plateau at 2-3 min, then increase up to 10 min | 160-300 nM | [11] |

| HT-29 Cells | c-Fos protein expression | Induced at 30 min | 0.1 µM | [9] |

| MO3.13 Cells | Phospho-cofilin upregulation | Detectable at 24 h, >50-fold increase at 96 h | 100 nM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PMA and (+)-Indolactam V signaling in neuronal cells.

Western Blotting for Phosphorylated ERK (p-ERK)

This protocol is for the detection of ERK phosphorylation in response to PMA treatment in cultured neuronal cells.

Materials:

-

Cultured neuronal cells (e.g., SH-SY5Y, primary cortical neurons)

-

PMA stock solution (in DMSO)

-

Serum-free culture medium

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate neuronal cells and grow to desired confluency. The day before the experiment, replace the medium with serum-free medium. On the day of the experiment, treat cells with various concentrations of PMA or vehicle (DMSO) for the desired time points.

-

Cell Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS. Add ice-cold lysis buffer with inhibitors, scrape the cells, and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply chemiluminescent substrate and image the blot.

-

-

Stripping and Re-probing: To normalize for total protein, the membrane can be stripped and re-probed with the antibody against total ERK.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of synaptic currents from hippocampal neurons in brain slices to assess the effect of phorbol esters.

Materials:

-

Hippocampal brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution (e.g., K-gluconate based)

-

Patch pipettes

-

Electrophysiology rig with amplifier, micromanipulator, and data acquisition system

-

PMA or (+)-Indolactam V stock solution

Procedure:

-

Slice Preparation: Prepare acute hippocampal slices from a rodent brain and allow them to recover in oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Patching: Under visual guidance (e.g., DIC microscopy), approach a neuron in the CA1 pyramidal layer with a patch pipette filled with intracellular solution. Form a gigaseal and then rupture the membrane to obtain the whole-cell configuration.

-

Data Acquisition: Record spontaneous or evoked synaptic currents in voltage-clamp mode.

-

Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing the desired concentration of PMA or (+)-Indolactam V.

-

Analysis: Analyze the frequency and amplitude of synaptic currents before and after drug application to determine the effect of the compound.

Conclusion

PMA and (+)-Indolactam V are powerful pharmacological tools for investigating PKC-mediated signaling in neuronal cells. Their ability to potently activate PKC isoforms triggers a cascade of events, including the activation of the MAPK/ERK pathway, which in turn modulates fundamental neuronal processes such as synaptic transmission, neurite outgrowth, and gene expression. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers aiming to explore these critical signaling pathways in the context of neuronal health and disease. Further research is needed to fully elucidate the specific roles of different PKC isoforms and to detail the neuronal signaling pathways of less-studied activators like (+)-Indolactam V.

References

- 1. Evidence for the involvement of protein kinase C in neurodegenerative changes in cultured human cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phorbol 12-Myristate 13-Acetate Enhances Long-Term Potentiation in the Hippocampus through Activation of Protein Kinase Cδ and ε - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Spike Timing-Dependent Long-Term Potentiation in Ventral Tegmental Area Dopamine Cells Requires PKC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein kinase C (PKC) isoforms translocate to Triton-insoluble fractions in stimulated human neutrophils: correlation of conventional PKC with activation of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

foundational research on Phccc, (+)- and glutamate transmission

An In-depth Technical Guide on the Foundational Research of PHCCC and its Interaction with Glutamate (B1630785) Transmission

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a key pharmacological tool in the study of glutamate transmission. The document focuses on its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4), presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction to PHCCC and Glutamate Transmission

Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic and metabotropic receptors.[1] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.[2] They are classified into three groups; mGluR4 belongs to Group III, which is typically coupled to Gαi/o proteins.[3][4] Activation of Group III mGluRs, which are often located presynaptically, leads to an inhibition of adenylyl cyclase and a reduction in neurotransmitter release.[3][4]

PHCCC was identified as the first selective positive allosteric modulator (PAM) of mGluR4.[2][5] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site for the endogenous ligand (glutamate), providing a mechanism to fine-tune receptor activity with greater subtype selectivity. The pharmacological activity of racemic PHCCC resides in its (-)-enantiomer.[6][7] While it is a valuable research tool, PHCCC has some limitations, including antagonist activity at the mGluR1 receptor, low potency, and poor pharmacokinetic properties.[6][8][9]

Quantitative Data Presentation

The following tables summarize the quantitative pharmacological data for (-)-PHCCC from key in vitro studies.

Table 1: Potency of (-)-PHCCC as a Positive Allosteric Modulator of mGluR4

| Assay Type | Agonist Concentration | Cell Line | Potency (EC₅₀) of (-)-PHCCC | Reference |

| [³⁵S]GTPγS Binding | 10 µM L-AP4 | CHO cells expressing hmGluR4a | 3.8 µM | [6] |

| [³⁵S]GTPγS Binding | 0.6 µM L-AP4 | CHO cells expressing hmGluR4a | ~6 µM | [6] |

| [³⁵S]GTPγS Binding | 0.2 µM L-AP4 | CHO cells expressing hmGluR4a | ~6 µM | [6] |

| [³⁵S]GTPγS Binding | No Agonist | CHO cells expressing hmGluR4a | >30 µM | [6] |

| Calcium Mobilization | EC₂₀ Glutamate (2.5 µM) | CHO-DHFR(-) cells with mGluR4 & Gαqi5 | 5.1 ± 0.3 µM | [10] |

| cAMP Inhibition | 1 µM Glutamate | mGluR4/H₁/CHO-K1 cells | 2.5 ± 0.6 µM | [10] |

Table 2: Effect of (-)-PHCCC on L-Glutamate Potency and Efficacy in [³⁵S]GTPγS Binding Assay

| (-)-PHCCC Concentration | L-Glutamate EC₅₀ (µM) | Maximum Efficacy (% of 100 µM L-Glutamate) | Reference |

| 0 µM (Control) | 2.4 ± 0.4 | 100% | [6] |

| 0.3 µM | 1.3 ± 0.2 | 106 ± 3% | [6] |

| 1 µM | 0.8 ± 0.1 | 114 ± 2% | [6] |

| 3 µM | 0.4 ± 0.1 | 126 ± 3% | [6] |

| 10 µM | 0.2 ± 0.04 | 134 ± 4% | [6] |

| 30 µM | 0.1 ± 0.02 | 138 ± 5% | [6] |

Table 3: Off-Target Activity of (-)-PHCCC

| Receptor | Activity | Potency / Efficacy | Reference |

| mGluR1b | Partial Antagonist | 30% maximum antagonist efficacy | [6][7] |

| mGluR2, 3, 5a, 6, 7b, 8a | Inactive | - | [6][7] |

Signaling Pathways and Experimental Workflows

mGluR4 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGluR4 receptor and the modulatory effect of PHCCC. Activation of the Gαi/o-coupled mGluR4 inhibits adenylyl cyclase, reducing cAMP levels. The Gβγ subunit can also directly modulate ion channels.

References

- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The metabotropic glutamate receptor 4 is internalized and desensitized upon protein kinase C activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Allosteric modulation of group III metabotropic glutamate receptor 4: A potential approach to Parkinson's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uni-regensburg.de [uni-regensburg.de]

- 7. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Probing Novel Disease Pathophysiology: An In-depth Technical Guide to the Exploratory Studies of (-)-PHCCC, a Positive Allosteric Modulator of mGluR4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory studies of the selective metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulator (PAM), (-)-PHCCC. The focus is on its application in novel disease models, providing detailed experimental protocols, quantitative data, and visualization of associated signaling pathways. It is important to note that the biological activity of PHCCC resides in the (-)-enantiomer, with the (+)-enantiomer being inactive.

Introduction to (-)-PHCCC and mGluR4

(-)-PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) is a valuable research tool for elucidating the role of mGluR4 in various physiological and pathological processes. As a PAM, (-)-PHCCC does not activate mGluR4 directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulatory action offers a nuanced approach to therapeutic intervention compared to direct agonists.

mGluR4 is a G-protein coupled receptor (GPCR) belonging to the group III mGluRs. It is predominantly expressed in the central nervous system and is typically located presynaptically, where it plays a crucial role in regulating neurotransmitter release. Activation of mGluR4 is generally associated with neuroprotective and anti-inflammatory effects, making it a promising target for a range of neurological and psychiatric disorders.

Exploratory Studies in Novel Disease Models

Recent research has expanded the investigation of (-)-PHCCC and other mGluR4 PAMs into several novel and translationally relevant disease models. This section details the experimental frameworks and key findings in these areas.

Neuroprotection Models

Objective: To investigate the neuroprotective effects of (-)-PHCCC against excitotoxicity, a key pathological process in neurodegenerative diseases.

Experimental Protocol:

-

Cell Culture: Primary cortical neurons are prepared from mouse embryos and cultured.

-

Induction of Excitotoxicity:

-

NMDA Model: Neurons are exposed to a toxic pulse of N-methyl-D-aspartate (NMDA).

-

Beta-Amyloid Model: Neurons are treated with beta-amyloid peptides.

-

-

Treatment: (-)-PHCCC is applied to the neuronal cultures at various concentrations.

-

Assessment of Neuroprotection: Neuronal viability is assessed using methods such as lactate (B86563) dehydrogenase (LDH) assay or by counting surviving neurons.

Quantitative Data Summary:

| Disease Model | Compound | Concentration | Outcome Measure | Result |

| NMDA-induced Excitotoxicity | (-)-PHCCC | 30 µM | Neuronal Viability | Significant neuroprotection |

| Beta-Amyloid Toxicity | (-)-PHCCC | 10 µM | Neuronal Viability | Significant neuroprotection |

Objective: To evaluate the neuroprotective potential of mGluR4 activation in an in vitro model of ischemic stroke.

Experimental Protocol:

-

Cell Culture: Primary neuronal cell cultures are established.

-

Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, cultures are subjected to OGD.

-

Treatment: The mGluR4 PAM, VU0155041, is applied at different concentrations. A low concentration of the group III mGlu receptor agonist ACPT-I is also used in combination with VU0155041.

-

Assessment of Neuroprotection: Neuronal cell damage is quantified.

Quantitative Data Summary:

| Disease Model | Compound | Concentration | Outcome Measure | Result |

| Oxygen-Glucose Deprivation | VU0155041 | 10 and 30 µM | Neuronal Cell Damage | Attenuation of damage |

| Oxygen-Glucose Deprivation | VU0155041 + ACPT-I (low conc.) | - | Neuronal Cell Damage | Synergistic neuroprotection[1] |

Parkinson's Disease Models

Objective: To assess the therapeutic potential of mGluR4 PAMs in preclinical models of Parkinson's disease (PD) by modulating basal ganglia circuitry.

Experimental Protocol:

-

Animal Models:

-

Haloperidol-induced catalepsy in rats: A model of dopamine (B1211576) D2 receptor blockade-induced motor impairment.

-

Reserpine-induced akinesia in rats: A model of dopamine depletion.

-

6-hydroxydopamine (6-OHDA)-lesioned rats: A neurotoxin-based model of dopamine neuron degeneration.

-

-

Treatment: mGluR4 PAMs, such as VU0155041 or ADX88178, are administered, often intracerebroventricularly (i.c.v.) or systemically.

-

Behavioral Assessment: Motor function is evaluated using tests like the bar test for catalepsy or assessment of forelimb akinesia.

Quantitative Data Summary:

| Disease Model | Compound | Administration | Dose | Outcome Measure | Result |

| Haloperidol-induced catalepsy | VU0155041 | i.c.v. | 31-316 nmol | Catalepsy score | Dose-dependent decrease[2] |

| Reserpine-induced akinesia | VU0155041 | i.c.v. | 31-316 nmol | Akinesia score | Dose-dependent decrease[2] |

| 6-OHDA-lesioned rats | ADX88178 | - | - | Forelimb akinesia | Reversal of deficit (in combination with L-DOPA)[2] |

Anxiety and Fear-Related Disorder Models

Objective: To investigate the anxiolytic-like effects of mGluR4 activation in rodent models of anxiety and fear.

Experimental Protocol:

-

Animal Models:

-

Marble Burying Test (mice): Measures repetitive and anxiety-related behavior.

-

Elevated Plus Maze (EPM) Test (mice): Assesses anxiety-like behavior based on the exploration of open versus closed arms.

-

Fear Conditioning Test (mice): Evaluates fear learning and memory.

-

-

Treatment: The mGluR4 PAM, ADX88178, is administered to the animals.

-

Behavioral Assessment: The number of buried marbles, time spent in open arms of the EPM, and freezing behavior in the fear conditioning test are quantified.

Quantitative Data Summary:

| Disease Model | Compound | Outcome Measure | Result |

| Marble Burying Test | ADX88178 | Number of buried marbles | Dose-dependent reduction[3] |

| Elevated Plus Maze | ADX88178 | Open-arm exploration | Increased exploration[3] |

| Fear Conditioning | ADX88178 | Conditioned freezing | Reduction in the acquisition phase[3] |

Neuroinflammation Model

Objective: To explore the role of mGluR4 in modulating neuroinflammatory responses, a common feature of many neurological disorders.

Experimental Protocol:

-

Model Induction: Neuroinflammation is induced in mice by systemic administration of lipopolysaccharide (LPS).

-

Cellular Models: In vitro studies often utilize microglial or astrocyte cell cultures stimulated with LPS.

-

Treatment: The effects of mGluR4 modulation are assessed using mGluR4 agonists or PAMs.

-

Assessment of Neuroinflammation:

-

Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue or cell culture supernatant using ELISA or other immunoassays.

-

Microglial Activation: Assessed by immunohistochemistry for markers like Iba1.

-

Conceptual Experimental Workflow:

Caption: Experimental workflow for studying neuroinflammation.